2-Butoxyethanol

Description

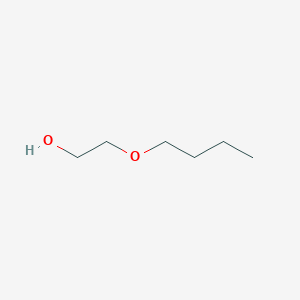

Structure

3D Structure

Properties

IUPAC Name |

2-butoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAOYUHQDCAZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2, Array | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-77-7, 52663-57-7 (hydrochloride salt) | |

| Record name | Polyethylene glycol monobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol mono-n-butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1024097 | |

| Record name | 2-Butoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol monobutyl ether appears as a colorless liquid with a mild, pleasant odor. Less dense than water. Flash point 160 °F. Irritates skin and eyes and may be toxic by ingestion. Used as a solvent and to make paints and varnish., Liquid; Water or Solvent Wet Solid, Colorless liquid with a mild, ether-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Butoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/130 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

340 °F at 743 mmHg (NTP, 1992), 168.4 °C, 168.40 °C. @ 760.00 mm Hg, 171 °C, 339 °F | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/130 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

141 °F (NTP, 1992), 62 °C, 143 °F (62 °C) (Closed Cup), 60 °C c.c., 143 °F | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/130 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water, Soluble in ethyl alcohol, ethyl ether; slightly soluble in carbon tetrachloride, Soluble in mineral oil, most organic solvents., Mixes in all proportions with acetone, benzene, carbon tetrachloride, ethyl ether, n-heptane and water; miscible in all proportions with many ketones, ethers, alcohols, aromatic paraffin and halogenated hydrocarbons., 1000 mg/mL at 20 °C, Solubility in water: miscible, Miscible | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Butoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9015 at 20 °C, Relative density (water = 1): 0.90, 0.9, 0.90 | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/130 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.1 (Air = 1), Relative vapor density (air = 1): 4.1, 4.07 | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/130 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.76 mmHg at 68 °F ; 0.88 mmHg at 77 °F; 300 mmHg at 284 °F (NTP, 1992), 0.88 [mmHg], Vapor pressure = 0.6 mm Hg at 20 °C (0.89 hPa); 3.7 hPa at 40 °C; Conversions: 1 mg/cu m = 0.204 ppm; 1 ppm = 4.90 mg/cu m, Vapor pressure: -31 °C at 1 Pa; -8 °C at 10 Pa; 20 °C at 100 Pa; 55 °C at 1 kPa; 103.2 °C at 10kPa; 170.2 °C at kPa, 0.88 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.10, 0.8 mmHg | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/130 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

111-76-2, 9004-77-7, 139754-38-4 | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butoxyethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol mono-n-butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), alpha-butyl-omega-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009004777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butoxyethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-butyl-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butoxyethan(ol-d) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0P9XEZ9WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/130 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2-butoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KJ82D818.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-94 °F (NTP, 1992), -74.8 °C, -75 °C, -107 °F | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/130 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Butoxyethanol

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-butoxyethanol, a widely used organic solvent. The document details its chemical formula, structure, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it includes diagrams of its metabolic and synthetic pathways and a standard analytical workflow, designed to meet the technical demands of professionals in research and development.

Chemical Identity and Structure

This compound, also known as ethylene (B1197577) glycol monobutyl ether (EGBE), is a primary alcohol and a glycol ether.[1] Its chemical structure consists of a butyl group attached to an ethylene glycol molecule via an ether linkage. This amphipathic nature, possessing both a polar hydroxyl group and a nonpolar butyl ether group, allows it to be miscible with water and most organic solvents, underpinning its utility as a versatile solvent and coupling agent.[2][3][4]

The fundamental chemical identifiers and structural representations for this compound are summarized below.

Table 1: Chemical Identification and Structural Representation of this compound

| Identifier | Value |

| IUPAC Name | This compound[5][6] |

| Synonyms | Butyl cellosolve, Butyl glycol, EGBE, Dowanol EB[2][5] |

| CAS Number | 111-76-2[5][6] |

| Chemical Formula | C₆H₁₄O₂[5][6] |

| Molecular Weight | 118.17 g/mol [6] |

| SMILES | CCCCOCCO[6][7] |

| InChI Key | POAOYUHQDCAZBD-UHFFFAOYSA-N[7] |

Physicochemical and Toxicological Properties

The physical and chemical properties of this compound are critical for its application in various formulations. It is a colorless liquid with a mild, ether-like odor.[2][5] Key quantitative properties and toxicological values are presented in the tables below.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Melting Point | -77 °C | --INVALID-LINK-- |

| Boiling Point | 171 °C | --INVALID-LINK-- |

| Density | 0.90 g/cm³ (at 20 °C) | --INVALID-LINK-- |

| Vapor Pressure | 0.6 mmHg (at 20 °C) | --INVALID-LINK-- |

| Solubility in Water | Miscible | --INVALID-LINK-- |

| log P (Octanol/Water) | 0.83 | --INVALID-LINK-- |

| Flash Point | 67 °C | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.419 | --INVALID-LINK-- |

Table 3: Toxicological Data and Exposure Limits for this compound

| Parameter | Value | Species/Condition | Reference |

| LD₅₀ (Acute Oral) | 2.5 g/kg | Rat | --INVALID-LINK-- |

| ACGIH TLV-TWA | 20 ppm | 8-hour Workday | --INVALID-LINK-- |

| NIOSH REL | 5 ppm | 8-hour Workday | --INVALID-LINK-- |

| OSHA PEL | 50 ppm | 8-hour Workday | --INVALID-LINK-- |

| Biological Exposure Index | 200 mg/g creatinine | End-of-shift urine (as 2-Butoxyacetic acid) | --INVALID-LINK-- |

Synthesis and Metabolism

Industrial Synthesis

The primary industrial route for producing this compound is the ethoxylation of n-butanol. This process involves the reaction of n-butanol with ethylene oxide in the presence of a catalyst.[3][8] An alternative, less common method is the direct alkylation of ethylene glycol with an agent like dibutyl sulfate.[2][3][8]

Caption: Industrial synthesis of this compound via ethoxylation.

Metabolic Pathway

Upon absorption into the body via inhalation, dermal contact, or ingestion, this compound is metabolized primarily in the liver. The metabolic pathway involves a two-step oxidation process. First, alcohol dehydrogenase oxidizes this compound to 2-butoxyacetaldehyde. Subsequently, aldehyde dehydrogenase rapidly converts this intermediate to 2-butoxyacetic acid (BAA), which is the principal and most toxic metabolite. BAA is primarily responsible for the hematotoxic effects observed in animal studies.

Caption: Metabolic pathway of this compound in mammals.

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

Objective: To synthesize this compound via the reaction of n-butanol with ethylene oxide.

Materials:

-

n-Butanol (anhydrous)

-

Ethylene oxide

-

Potassium hydroxide (B78521) (KOH) as catalyst

-

Parr reactor or similar autoclave

-

Distillation apparatus

Procedure:

-

Catalyst Preparation: A catalytic amount of potassium hydroxide is dissolved in anhydrous n-butanol.

-

Reaction Setup: The n-butanol/catalyst mixture is charged into a high-pressure Parr reactor. The reactor is sealed and purged with an inert gas (e.g., nitrogen).

-

Ethoxylation: Ethylene oxide is slowly introduced into the reactor under controlled temperature and pressure. The reaction is typically exothermic and requires cooling to maintain the desired temperature. The reaction mixture is stirred continuously to ensure homogeneity.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the decrease in reactor pressure as the gaseous ethylene oxide is consumed.

-

Catalyst Neutralization: Upon completion, the reaction mixture is cooled, and the basic catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid).

-

Purification: The resulting product mixture, which may contain unreacted n-butanol, this compound, and higher-order glycol ethers, is purified by fractional distillation to isolate the this compound product.

Determination of 2-Butoxyacetic Acid (BAA) in Urine by GC-MS

Objective: To quantify the major metabolite of this compound, 2-butoxyacetic acid (BAA), in urine samples for biological monitoring.

Materials:

-

Urine sample

-

Internal standard (e.g., deuterated BAA or propoxyacetic acid)

-

Hydrochloric acid (HCl) for hydrolysis

-

Extraction solvent (e.g., ethyl acetate (B1210297) or dichloromethane)

-

Derivatizing agent (e.g., pentafluorobenzyl bromide, PFBBr)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Collection: A urine sample is collected at the end of a work shift in a polystyrene universal container.[9] Samples should be stored at -20°C if analysis is delayed.[9]

-

Hydrolysis (for total BAA): To measure total BAA (free and conjugated), a known volume of urine is acidified (e.g., with HCl) and heated to hydrolyze any amino acid conjugates.

-

Internal Standard Spiking: A known amount of an internal standard is added to the urine sample to correct for variations in extraction efficiency and instrument response.

-

Solvent Extraction: The acidified sample is extracted with an organic solvent like ethyl acetate. The mixture is vortexed and centrifuged to separate the layers. The organic layer containing BAA is collected.

-

Derivatization: The extracted BAA is converted to a more volatile and thermally stable derivative suitable for GC analysis. This is commonly achieved by reacting the extract with a derivatizing agent such as PFBBr to form a pentafluorobenzyl ester.[9][10]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The GC column separates the BAA derivative from other components in the sample. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) or negative ion chemical ionization (NICI) mode for enhanced sensitivity and selectivity.[9][11]

-

Quantification: The concentration of BAA in the original urine sample is determined by comparing the peak area ratio of the BAA derivative to the internal standard against a calibration curve prepared with known concentrations of BAA.

Caption: General workflow for the GC-MS analysis of BAA in urine.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Butoxyethanol, 2- (CICADS) [inchem.org]

- 4. New methods for determination of this compound, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C6H14O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for this compound and this compound Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. hsl.gov.uk [hsl.gov.uk]

- 10. Table 6-1, Analytical Methods for Determining this compound, this compound Acetate, and Metabolites in Biological Samples - Toxicological Profile for this compound and this compound Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Determination of this compound and butoxyacetic acid in rat and human blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Butoxyethanol from Ethylene Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Butoxyethanol, a versatile glycol ether, through the reaction of ethylene (B1197577) oxide with n-butanol. The document details the underlying reaction mechanism, presents a generalized experimental protocol, and summarizes key performance data of various catalytic systems.

Introduction

This compound (also known as Butyl Cellosolve or ethylene glycol monobutyl ether) is an organic compound with the chemical formula C₆H₁₄O₂. It is a colorless liquid with a mild, ether-like odor. Due to its amphiphilic nature, possessing both a polar hydroxyl group and a non-polar butyl group, it is an excellent solvent for a wide range of substances, including resins, oils, and greases. This property makes it a valuable component in the formulation of paints, coatings, cleaning products, and inks.[1][2] Industrially, the primary route for the synthesis of this compound is the base-catalyzed ethoxylation of n-butanol.[1]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from ethylene oxide and n-butanol proceeds via a base-catalyzed nucleophilic ring-opening reaction, which follows an SN2 mechanism.[3] The process is initiated by the deprotonation of n-butanol by a basic catalyst, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH), to form a butoxide anion. This highly nucleophilic butoxide then attacks one of the electrophilic carbon atoms of the ethylene oxide ring, leading to the opening of the strained three-membered ring and the formation of the 2-butoxyethoxide anion. Finally, the 2-butoxyethoxide anion is protonated, typically by another molecule of n-butanol or during the work-up, to yield the final product, this compound, and regenerate the catalyst.

A potential side reaction is the further ethoxylation of the this compound product to form di- and tri-ethylene glycol monobutyl ethers. This is more likely to occur if the molar ratio of ethylene oxide to n-butanol is greater than one.[1]

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Butoxyethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Butoxyethanol (also known as ethylene (B1197577) glycol monobutyl ether, EGBE). The information is presented to support research, development, and safety assessments involving this widely used solvent.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Butyl cellosolve, Butyl glycol, Ethylene glycol monobutyl ether |

| CAS Number | 111-76-2[1] |

| Molecular Formula | C6H14O2[1] |

| Molecular Weight | 118.18 g/mol [2] |

| Chemical Structure | CH3CH2CH2CH2OCH2CH2OH[1] |

Physical Properties

The physical properties of this compound are summarized in the table below. These characteristics are fundamental to its application as a solvent and its behavior in various physical systems.

| Property | Value | Experimental Method |

| Appearance | Colorless liquid with a mild, ether-like odor[2][3] | Visual and Olfactory Inspection |

| Boiling Point | 171 °C (444 K)[2][4] | ASTM D1078[5] |

| Melting Point | -77 °C (196 K)[4] | Differential Scanning Calorimetry |

| Flash Point | 60 °C (140 °F) (Closed Cup)[4][6] | ASTM D93[7][8][9][10] |

| Vapor Pressure | 0.88 mmHg at 25 °C[6] | ASTM D2879 (Isoteniscope Method)[3][11][12][13][14] |

| Density | 0.90 g/cm³ at 20 °C[4] | Hydrometer or Pycnometer |

| Solubility in Water | Miscible[1][4] | OECD 105 (Flask Method)[15][16][17] |

| Octanol-Water Partition Coefficient (log Kow) | 0.81 | OECD 107 (Shake Flask Method)[18][19][20][21][22] |

| Viscosity | 2.9 cP at 25 °C[4] | Viscometer |

Chemical Properties

This section details the chemical characteristics of this compound, including its reactivity and spectroscopic data.

Reactivity

This compound is a relatively stable compound under normal conditions. However, it can undergo reactions typical of alcohols and ethers.

-

Incompatibility: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[23]

-

Peroxide Formation: Like other ethers, this compound can form explosive peroxides upon exposure to air and light over time. Containers should be dated upon opening and tested for peroxides periodically.

-

Hazardous Decomposition Products: When heated to decomposition, it may emit acrid smoke and irritating fumes.

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of this compound.

| Spectrum Type | Key Features |

| Infrared (IR) Spectrum | A broad peak around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol group. Strong C-O stretching bands around 1100 cm⁻¹. C-H stretching bands just below 3000 cm⁻¹. |

| ¹H NMR Spectrum | Signals corresponding to the butyl chain protons and the protons of the ethylene glycol moiety. The chemical shifts are influenced by the solvent used. |

| ¹³C NMR Spectrum | Distinct signals for each of the six carbon atoms in the molecule. |

| Mass Spectrum (MS) | The mass spectrum shows a molecular ion peak (M+) and characteristic fragmentation patterns. |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and adherence to standardized testing.

Determination of Boiling Point (ASTM D1078)

This method determines the distillation range of volatile organic liquids.

-

Apparatus: Distillation flask, condenser, graduated cylinder, thermometer, and a heat source.

-

Procedure:

-

A 100 mL sample of this compound is placed in the distillation flask along with a few boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the vapor temperature.

-

The sample is heated at a controlled rate to produce a distillation rate of 4 to 5 mL per minute.

-

The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point.

-

The temperature is continuously monitored and recorded as the distillation proceeds. The boiling point is typically reported at a specific distilled volume or as a range.

-

Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup)

This method is used to determine the flash point of petroleum products and other liquids.

-

Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, a lid with a shutter mechanism, a stirrer, a thermometer, and a heat source.

-

Procedure A (for distillate fuels and similar liquids):

-

The sample cup is filled with this compound to the specified level.

-

The lid is placed on the cup, and the apparatus is assembled.

-

The sample is heated at a constant rate of 5 to 6°C per minute while being continuously stirred at 90 to 120 rpm.[24]

-

At prescribed temperature intervals, the stirring is stopped, and a test flame is applied by opening the shutter.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite.[7]

-

Determination of Water Solubility (OECD 105 - Flask Method)

This method is suitable for determining the water solubility of substances that are soluble above 10⁻² g/L.[15][16]

-

Apparatus: A constant temperature water bath, flasks with stoppers, and an analytical instrument for concentration measurement (e.g., gas chromatograph).

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated in the constant temperature water bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24 hours).

-

After equilibration, the mixture is allowed to stand to separate any undissolved this compound.

-

A sample of the aqueous phase is carefully removed, ensuring no undissolved droplets are included. Centrifugation may be used for better separation.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical method. This concentration is reported as the water solubility.

-

Determination of Octanol-Water Partition Coefficient (OECD 107 - Shake Flask Method)

This method is used to determine the n-octanol/water partition coefficient (Kow), a measure of a chemical's lipophilicity.

-

Apparatus: Centrifuge tubes with stoppers, a mechanical shaker, a centrifuge, and analytical instrumentation to measure the concentration of the substance in both phases.

-

Procedure:

-

n-Octanol and water are pre-saturated with each other.

-

A known amount of this compound is dissolved in either the water or n-octanol phase.

-

The two phases are combined in a centrifuge tube in a defined volume ratio.

-

The tube is shaken in a mechanical shaker at a constant temperature until equilibrium is reached (several hours).

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as log Kow.

-

Metabolic Pathway

This compound is primarily metabolized in the liver. The major pathway involves oxidation to its principal toxic metabolite, 2-butoxyacetic acid (BAA).

Caption: Metabolic pathway of this compound.

The primary metabolic route involves the sequential oxidation of this compound to 2-Butoxyacetaldehyde and then to 2-Butoxyacetic acid, catalyzed by alcohol and aldehyde dehydrogenases, respectively.[25] Minor pathways include direct conjugation with glucuronic acid or sulfate and O-dealkylation to form ethylene glycol.[25]

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The data presented in a structured format, coupled with the visualization of its metabolic pathway, offers a valuable resource for professionals in research, drug development, and chemical safety. Understanding these fundamental properties is essential for the safe and effective use of this compound in scientific and industrial applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.astm.org [store.astm.org]

- 4. hmdb.ca [hmdb.ca]

- 5. store.astm.org [store.astm.org]

- 6. This compound, 111-76-2 [thegoodscentscompany.com]

- 7. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 8. precisionlubrication.com [precisionlubrication.com]

- 9. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 10. nazhco.com [nazhco.com]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. ASTM D2879 - eralytics [eralytics.com]

- 13. ASTM D2879 (Vapor Pressure by Isoteniscope) – SPL [spllabs.com]

- 14. store.astm.org [store.astm.org]

- 15. OECD 105 - Phytosafe [phytosafe.com]

- 16. filab.fr [filab.fr]

- 17. oecd.org [oecd.org]

- 18. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 19. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 23. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 24. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 25. HEALTH EFFECTS - Toxicological Profile for this compound and this compound Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 2-Butoxyethanol (CAS Number 111-76-2)

This technical guide provides a comprehensive overview of this compound (BE), focusing on its physicochemical properties, toxicokinetics, mechanisms of toxicity, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and toxicological assessment.

Physicochemical Properties

This compound is a colorless liquid with a mild, ether-like odor.[1][2][3] It is a glycol ether that is miscible with water and soluble in most organic solvents.[1][2][3][4]

| Property | Value | Reference |

| CAS Number | 111-76-2 | [1] |

| Molecular Formula | C6H14O2 | [1] |

| Molecular Weight | 118.17 g/mol | [1] |

| Boiling Point | 171 °C | [1] |

| Melting Point | -70 °C | [1] |

| Density | 0.902 g/mL at 25 °C | [1] |

| Vapor Pressure | 0.8 mm Hg at 20 °C | [5] |

| Flash Point | 140 °F (60 °C) | [1] |

| Water Solubility | Miscible | [1] |

| log P (Octanol/Water Partition Coefficient) | 0.83 | [4] |

Toxicokinetics and Metabolism

This compound is readily absorbed following inhalation, oral, and dermal exposure.[6] The primary metabolic pathway involves oxidation to 2-butoxyacetaldehyde (BAL), which is then rapidly converted to 2-butoxyacetic acid (BAA), the principal and most toxic metabolite.[2][6][7] This process is primarily mediated by alcohol and aldehyde dehydrogenases.[2][6][7] Minor metabolic pathways include conjugation with glucuronide or sulfate.[7][8] In humans, a portion of BAA can be conjugated with glutamine to form N-butoxyacetylglutamine.[6] The elimination half-time of this compound in human blood is approximately 40 minutes.[9]

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to its major metabolites.

Mechanism of Toxicity: Hematotoxicity

The primary toxic effect of this compound is hematotoxicity, specifically hemolytic anemia, with rats being a particularly sensitive species.[2][6] The hemolytic activity is attributed to its metabolite, 2-butoxyacetic acid (BAA).[6][10] In vitro studies have shown that human red blood cells are significantly less sensitive to the hemolytic effects of BAA compared to rat red blood cells.[6] The proposed mechanism involves BAA-induced swelling of erythrocytes and a decrease in intracellular ATP, suggesting the erythrocyte membrane is a primary target.[6]

In male mice, chronic exposure to this compound has been linked to an increase in liver hemangiosarcomas. The proposed mechanism for this is non-genotoxic and secondary to the hemolytic effects. It is hypothesized that the phagocytosis of damaged red blood cells by Kupffer cells in the liver leads to iron deposition and activation of these macrophages.[5][11] Activated Kupffer cells can then release reactive oxygen species and cytokines, which may cause oxidative DNA damage and increased proliferation of neighboring hepatic endothelial cells, ultimately leading to tumor formation.[5][11]

Proposed Mechanism of this compound-Induced Hemangiosarcoma

Caption: Hypothesized pathway for this compound-induced liver hemangiosarcomas in mice.

Toxicity Data

The following tables summarize key toxicity values for this compound.

Acute Toxicity

| Species | Route | Value | Reference |

| Rat (male) | Inhalation | LC50: 486 ppm (4 h) | [6][12] |

| Rat (female) | Inhalation | LC50: 450 ppm (4 h) | [6][12] |

| Mouse | Inhalation | LC50: 700 ppm (7 h) | [6][12] |

| Rat | Oral | LD50: 2500 mg/kg | [6][12] |

| Mouse | Oral | LD50: 1400 mg/kg | [6][12] |

| Rabbit | Oral | LD50: 320 mg/kg | [6][12] |

No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)

| Species | Exposure | NOAEL | LOAEL | Effect | Reference |

| Rat | Inhalation (13 weeks) | 25 ppm | 77 ppm | Hematotoxicity | [12] |

| Rat (pregnant) | Inhalation (gestation days 6-15) | 50 ppm | 100 ppm | Hematotoxicity | [13] |

Experimental Protocols

This protocol outlines a general procedure for assessing the hematotoxicity of this compound in rats following oral administration.

-

Animal Model: Male and female Fischer 344 rats are commonly used.

-

Dosing: A single dose of this compound (e.g., 250 mg/kg body weight) or a vehicle control (e.g., water) is administered by gavage.[1]

-

Blood Collection: At specified time points (e.g., 4, 8, and 24 hours) post-dosing, animals are anesthetized, and blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).[1]

-